molecular formula C12H15N3O2S2 B8061303 3-(4-(Methylsulfonyl)piperazin-1-yl)benzo[d]isothiazole

3-(4-(Methylsulfonyl)piperazin-1-yl)benzo[d]isothiazole

Cat. No.: B8061303
M. Wt: 297.4 g/mol
InChI Key: LPOGLSYQBISWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Methylsulfonyl)piperazin-1-yl)benzo[d]isothiazole (CAS 2190680-18-1) is a high-value chemical building block with significant applications in medicinal chemistry and neuroscience research. This compound, with the molecular formula C₁₂H₁₅N₃O₂S₂ and a molecular weight of 297.40 g/mol, features a benzo[d]isothiazole core linked to a (methylsulfonyl)piperazine group, a privileged structure in central nervous system (CNS) drug discovery . This reagent serves as a key synthetic intermediate and pharmacophore in the rational design of novel bioactive molecules. Its primary research value lies in the development of multifunctional ligands for complex neurodegenerative diseases . Hybrid molecules incorporating this structure have demonstrated promising activity as acetylcholinesterase (AChE) inhibitors and show capabilities in inhibiting Aβ1-42 aggregation, a pathological hallmark of Alzheimer's disease, making them valuable tools for investigating new therapeutic strategies . Furthermore, the piperazine and benzothiazole moieties are recognized for their ability to facilitate blood-brain barrier penetration and contribute to neuroprotective effects in various experimental models . Additionally, this compound is identified as a known impurity of Lurasidone, an antipsychotic medication used in the treatment of schizophrenia, underscoring its relevance in pharmaceutical development and quality control analysis . Researchers utilize this compound under the strict understanding that it is for research and further manufacturing applications only, and is not intended for diagnostic or human therapeutic use.

Properties

IUPAC Name

3-(4-methylsulfonylpiperazin-1-yl)-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-19(16,17)15-8-6-14(7-9-15)12-10-4-2-3-5-11(10)18-13-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOGLSYQBISWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimized Sulfonylation Protocol

Example (Patent EP4461296A1):

  • Substrate: 3-(piperazin-1-yl)benzo[d]isothiazole (1.0 eq)

  • Sulfonylation Agent: MsCl (2.2 eq)

  • Base: Triethylamine (3.0 eq)

  • Solvent: Methyl isobutyl ketone (20 vol)

  • Temperature: 0–5°C

  • Workup: Water quench, phase separation, and solvent evaporation.

Table 2: Sulfonylation Reaction Metrics

MetricValueSource
Conversion>99% (by UPLC)
Isolated Yield92.6–95.1%
Purity (HPLC)99.87%
Byproducts<0.1% bis-sulfonylated species

The low temperature minimizes disubstitution, while triethylamine scavenges HCl, preventing acid-catalyzed degradation.

Industrial-Scale Process Integration

A fully integrated batch process from (1R,2R)-cyclohexane-1,2-diyldimethanol to Lurasidone demonstrates scalability:

  • Mesylation:

    • 10.6 kg substrate in 315 L MIBK

    • 11.7 L MsCl added over 60 minutes at 0–5°C

    • Yield: 92.6% intermediate.

  • Piperazine Coupling:

    • 14.9 kg 3-(piperazin-1-yl)benzo[d]isothiazole in 235 L isopropanol

    • 15.1 kg calcium hydroxide, reflux for 20 hours

    • Yield: 97.3%.

  • Sulfonylation:

    • Conducted inline without isolation, reducing purification steps.

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC: Purity >99.8%

  • GC-MS: Residual solvent limits <500 ppm

  • XRD: Polymorph control for pharmaceutical compatibility

Applications and Derivatives

The methylsulfonyl group enhances metabolic stability and receptor binding. Derivatives from patent EP4461296A1 show efficacy in heart failure models, with structure-activity relationship (SAR) studies highlighting the necessity of the sulfonyl group for potency .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylsulfonyl)piperazin-1-yl)benzo[d]isothiazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives.

    Reduction: The isothiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced isothiazole derivatives, and various substituted piperazine derivatives .

Scientific Research Applications

Chemical Profile

  • Chemical Formula: C₁₂H₁₅N₃O₂S₂
  • Molecular Weight: 297.40 g/mol
  • CAS Number: 2190680-18-1
  • Structure: The compound features a benzo[d]isothiazole core substituted with a methylsulfonyl piperazine moiety, contributing to its biological activity.

Impurity Reference Standard

One of the primary applications of 3-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]isothiazole is as a reference standard for impurities in pharmaceutical formulations. Specifically, it is recognized as an impurity related to the antipsychotic drug Lurasidone. The characterization of impurities is critical in drug development to ensure safety and efficacy, making this compound valuable in quality control processes within pharmaceutical companies .

Pharmacological Studies

Research indicates that compounds with similar structures to 3-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]isothiazole may exhibit significant pharmacological properties. These include:

  • Antipsychotic Activity: Due to its structural similarity to Lurasidone, studies are investigating its potential effects on neurotransmitter systems involved in mood regulation and psychosis.
  • Neuroprotective Effects: Compounds in this class have been explored for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Lurasidone Impurity Analysis

A study focused on the identification and quantification of impurities in Lurasidone formulations highlighted the significance of 3-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]isothiazole as a key impurity. The research employed advanced chromatographic techniques to separate and analyze this compound, establishing its presence and concentration levels in various batches of Lurasidone .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort aimed at understanding the structure-activity relationships of isothiazole derivatives found that modifications to the piperazine ring could enhance the compound's affinity for specific serotonin receptors. This study suggests that further exploration of analogs could lead to the development of new therapeutic agents targeting psychiatric disorders .

Mechanism of Action

The mechanism of action of 3-(4-(Methylsulfonyl)piperazin-1-yl)benzo[d]isothiazole involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. This interaction can modulate neurotransmitter activity, which is why it is being studied for its potential antipsychotic effects. The compound may also inhibit certain enzymes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Affinities

Compound 34d (3-(4-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazin-1-yl)benzo[d]isothiazole)
  • Structure : Features a fluoropyridinyloxypropyl chain instead of methylsulfonyl.
  • Receptor Activity : Deprived of efficacy for D2L receptors (EC₅₀ > 10,000 nM), unlike the parent compound 7b (D2 EC₅₀ = 3.3 nM) .
  • Key Insight : Replacement of aromatic groups with alkyl chains reduces dopamine receptor binding, highlighting the necessity of aromatic/electron-rich substituents for D2/D3 agonism.
Compound 34c (4-(piperazin-1-yl)-1H-indole derivative)
  • Structure : Incorporates an indole ring in place of benzo[d]isothiazole.
  • Receptor Activity : Potent agonist for D2 (EC₅₀ = 3.3 nM), D3 (EC₅₀ = 10.0 nM), and 5-HT₁A (EC₅₀ = 1.4 nM) receptors .
  • Metabolic Stability : Exhibits superior in vitro stability compared to 3-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]isothiazole, suggesting indole derivatives may offer pharmacokinetic advantages.
Compound 85c (3-(4-(1-(benzofuran-2-yl)ethyl)piperazin-1-yl)benzo[d]isothiazole)
  • Structure : Substituted with a benzofuran-ethyl group.
  • Synthesis : Prepared via visible-light-promoted metal-free N–H insertion (51% yield) .
  • Application : Demonstrates the versatility of benzo[d]isothiazole-piperazine hybrids in green chemistry approaches.

Pharmacological and Physical-Chemical Properties

Compound Molecular Formula Molecular Weight Key Substituent Biological Activity Melting Point
3-(4-(Methylsulfonyl)piperazin-1-yl)benzo[d]isothiazole C₁₂H₁₅N₃O₂S₂ 297.39 –SO₂CH₃ Multi-target ligand (D2/D3/5-HT₁A under study) Not reported
34d C₁₉H₂₁FN₄OS 373.20 –OCH₂CH₂CH₂(6-fluoropyridinyl) Inactive at D2L receptors 239.9–241.1°C
Example 9 (Pfizer) C₁₉H₁₈N₄S 348.12 –CH₂(indole) Dopamine D4 receptor interaction 150–152°C
3-(Piperazin-1-yl)benzo[d]isothiazole (base) C₁₁H₁₃N₃S 219.31 –H (unsubstituted piperazine) Precursor for derivatives 147.4°C

Biological Activity

3-(4-(Methylsulfonyl)piperazin-1-yl)benzo[d]isothiazole (CAS Number: 2190680-18-1) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C12_{12}H15_{15}N3_3O2_2S2_2
  • Structural Features : It contains a benzo[d]isothiazole core linked to a piperazine ring with a methylsulfonyl group, which may influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds with similar isothiazole structures have been shown to exhibit significant antimicrobial properties. For instance, derivatives of thiazole have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Inhibition of Enzymatic Activity : Research indicates that compounds containing isothiazole moieties can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's . This suggests potential therapeutic applications in cognitive disorders.
  • Cell Cycle Regulation : Some studies indicate that related compounds can selectively inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation and have implications in cancer therapy .

Antimicrobial Efficacy

The antimicrobial efficacy of 3-(4-(Methylsulfonyl)piperazin-1-yl)benzo[d]isothiazole has been evaluated through minimum inhibitory concentration (MIC) assays against various pathogens. The following table summarizes the activity against selected strains:

Pathogen MIC (µg/mL) Reference Drug Reference Drug MIC (µg/mL)
Staphylococcus aureus0.4 - 0.8Ciprofloxacin2
Escherichia coli0.4 - 1.6Ciprofloxacin2
Candida albicans3.92 - 4.01Fluconazole8

These results indicate that the compound shows promising antibacterial and antifungal activities, often surpassing traditional antibiotics in potency against specific strains.

Acetylcholinesterase Inhibition

The compound's inhibitory potential on AChE has been assessed, revealing an IC50 value indicative of its effectiveness in preventing acetylcholine breakdown. This mechanism is particularly relevant for developing treatments for Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against various strains, suggesting that modifications to the structure could enhance efficacy .
  • Molecular Docking Studies : In silico studies have shown favorable binding interactions between these compounds and AChE, supporting their potential as therapeutic agents for cognitive decline .
  • Cancer Cell Line Studies : Research involving cell lines has indicated that compounds with similar structures can induce apoptosis in cancer cells, highlighting their potential role in oncology .

Q & A

Q. What are the optimized synthetic routes for 3-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]isothiazole, and how can reaction parameters influence yield?

Answer: The synthesis typically involves nucleophilic substitution between 3-chloro-benzo[d]isothiazole and 4-(methylsulfonyl)piperazine. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Temperature : Reactions often proceed at 80–100°C for 24–48 hours to ensure completion .
  • Catalyst : Base catalysts like K₂CO₃ improve substitution efficiency by deprotonating piperazine .
    Yield optimization requires balancing these factors. For example, ethanol as a solvent at 80°C for 36 hours achieved 85% yield in a related piperazinyl-benzisothiazole synthesis .

Q. How is structural characterization of this compound validated?

Answer: Use a multi-technique approach:

  • NMR spectroscopy : Confirm substitution patterns via ¹H and ¹³C NMR. For instance, piperazine protons appear as distinct multiplets (δ 2.5–3.5 ppm), while benzoisothiazole aromatic protons resonate at δ 7.0–8.5 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 219.31 for the free base) verify molecular weight .
  • Elemental analysis : Match experimental and theoretical C/H/N/S percentages to confirm purity (>95%) .

Q. What methods ensure purity for pharmacological studies?

Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to resolve impurities. A gradient of acetonitrile/water (0.1% TFA) is effective .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .
  • TLC monitoring : Silica gel plates (ethyl acetate:hexane = 1:1) with Rf ~0.5 indicate homogeneity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?

Answer:

  • Substituent variation : Modify the methylsulfonyl group to ethylsulfonyl or aryl-sulfonyl groups to assess electronic effects on receptor binding .
  • Bioisosteric replacement : Replace benzoisothiazole with benzimidazole or benzothiazole to evaluate ring system flexibility .
  • Docking studies : Use software like AutoDock Vina to predict interactions with targets (e.g., serotonin receptors). For example, docking poses of related compounds show π-π stacking with aromatic residues in 5-HT₂A receptors .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Answer:

  • Variable temperature NMR : Resolve dynamic effects (e.g., piperazine ring puckering) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals. For example, HSQC can differentiate piperazine CH₂ groups from solvent artifacts .
  • Comparative analysis : Cross-reference with crystallographic data (e.g., C–S bond lengths in benzoisothiazole from X-ray structures) .

Q. What strategies validate biological activity against neurological or microbial targets?

Answer:

  • In vitro assays :
    • Receptor binding : Radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A affinity) .
    • Antimicrobial testing : Broth microdilution (MIC values) against S. aureus or C. albicans .
  • Mechanistic studies : Measure cAMP levels in transfected HEK cells to assess GPCR modulation .

Q. How are impurities or degradation products profiled for pharmaceutical relevance?

Answer:

  • Forced degradation : Expose the compound to heat (80°C), acid (0.1 M HCl), or UV light, then analyze via LC-MS to identify degradation pathways .
  • Reference standards : Compare with USP-certified impurities like Ziprasidone Related Compound B (structural analogs with chloro-indoline moieties) .
  • Stability studies : Monitor impurity formation over 6 months under ICH guidelines (25°C/60% RH) .

Q. What computational methods predict metabolic pathways or toxicity?

Answer:

  • ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
  • Metabolite identification : Use in silico platforms (e.g., Meteor Nexus) to simulate phase I/II metabolism, prioritizing sulfoxide formation or piperazine N-oxidation .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity across studies?

Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., CHO vs. HEK for receptor assays) and incubation times .
  • Solubility controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across studies .

10. Resolving conflicting synthetic yields from similar routes:

  • Byproduct analysis : Use LC-MS to detect side products (e.g., di-substituted piperazines) that reduce yield .
  • Reagent purity : Ensure piperazine is anhydrous; moisture reduces nucleophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.